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molecular formula C8H10N2O3S B1583232 Ethyl 2-formamidothiazol-4-acetate CAS No. 64987-05-9

Ethyl 2-formamidothiazol-4-acetate

Cat. No. B1583232
M. Wt: 214.24 g/mol
InChI Key: UAGSMUJDTUOTFP-UHFFFAOYSA-N
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Patent
US04225707

Procedure details

To acetic anhydride (384 ml.) was added dropwise formic acid (169.2 ml.) over 15 to 20 minutes under cooling below 35° C., and the mixture was stirred for 1 hour at 55° to 60° C. To the mixture was added ethyl 2-(2-aminothiazol-4-yl)acetate, which can be represented as ethyl 2-(2-imino-2,3-dihydrothiazol-4-yl)acetate, (506 g.) over 15 to 20 minutes under ice-cooling and stirring, and then the mixture was stirred for 1 hour at room temperature. After the reaction, the solvents were distilled off. To the residue was added diisopropyl ether (2500 ml.), and the mixture was stirred for 1 hour at room temperature. The precipitates were collected by filtration, washed with diisopropyl ether and then dried to give ethyl 2-(2-formylaminothiazol-4-yl)acetate, which can be represented as ethyl 2-(2-formylimino-2,3-dihydrothiazol-4-yl)acetate, (451.6 g.), mp 125° to 126° C. The remaining filtrate was concentrated, and the residue was washed with diisopropyl ether (500 ml.) and then dried to give further the same object compound (78.5 g.).
Quantity
384 mL
Type
reactant
Reaction Step One
Quantity
169.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])C.[NH2:8][C:9]1[S:10][CH:11]=[C:12]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:13]=1>C(O)=O>[CH:1]([NH:8][C:9]1[S:10][CH:11]=[C:12]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:13]=1)=[O:3]

Inputs

Step One
Name
Quantity
384 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
169.2 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=C(N1)CC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=C1SC=C(N1)CC(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at 55° to 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling below 35° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
stirring
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvents were distilled off
ADDITION
Type
ADDITION
Details
To the residue was added diisopropyl ether (2500 ml.)
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration
WASH
Type
WASH
Details
washed with diisopropyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)NC=1SC=C(N1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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